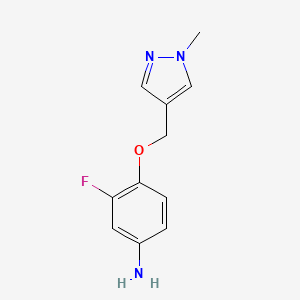

3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline

Description

Properties

IUPAC Name |

3-fluoro-4-[(1-methylpyrazol-4-yl)methoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O/c1-15-6-8(5-14-15)7-16-11-3-2-9(13)4-10(11)12/h2-6H,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOGLMBNECXWBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)COC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006960-98-0 | |

| Record name | 3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline can be achieved through a multi-step process. One common method involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling with Aniline: The final step involves coupling the fluorinated pyrazole with aniline through a nucleophilic aromatic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Thiols, amines, alkoxides in polar aprotic solvents

Major Products Formed

Oxidation: Quinones, oxidized derivatives

Reduction: Amines

Substitution: Thiol-substituted, amine-substituted, or alkoxide-substituted derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds containing pyrazole derivatives exhibit anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the 3-fluoro and methoxy groups in 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline may enhance its efficacy against specific cancer types due to improved binding affinity to target proteins.

2. Calcimimetic Agents

The compound has been explored as a potential calcimimetic agent for the treatment of secondary hyperparathyroidism. Calcimimetics are drugs that mimic the action of calcium on tissues, particularly the parathyroid glands. The structure-activity relationship studies involving pyrazole derivatives have highlighted the importance of substituents on the pyrazole ring for enhancing biological activity, suggesting that this compound could be optimized for this application .

Material Science Applications

1. Organic Electronics

The unique electronic properties of compounds like this compound make them suitable candidates for organic electronic materials. The presence of electron-withdrawing groups (like fluorine) can improve charge transport properties in organic semiconductors, which are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study 1: Anticancer Efficacy

A study conducted on various substituted pyrazoles demonstrated that modifications at the 4-position significantly influenced cytotoxicity against breast cancer cell lines. The findings suggested that the addition of a methoxy group at the para position relative to an aniline moiety could enhance anticancer activity by improving solubility and cellular uptake.

Case Study 2: Organic Semiconductor Performance

In a comparative analysis of several fluorinated pyrazole derivatives, it was found that those containing electron-withdrawing groups exhibited superior charge mobility in thin-film transistors. The study highlighted that the inclusion of a fluorine atom in the structure increased the stability and performance of organic electronic devices.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrazole ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive binding mechanisms.

Comparison with Similar Compounds

5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline

- Molecular Formula : C₁₁H₁₂FN₃O (identical to the target compound).

- Key Differences : The fluorine atom is at position 5 on the benzene ring, and the pyrazole-methoxy group is at position 2.

- Implications : Positional isomerism alters electronic distribution. The 3-fluoro,4-methoxy arrangement in the target compound may enhance resonance stabilization compared to the 5-fluoro isomer. This could influence reactivity in electrophilic substitution reactions or binding affinity in biological systems .

Halogen-Substituted Analogs

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

- Molecular Formula : C₂₄H₂₀ClFN₂O (more complex due to additional phenyl and methoxyphenyl groups).

- Key Differences :

- Substitution of methoxy with a chloro group at position 3.

- A bulkier pyrazole substituent (1-phenyl-3-(4-methoxyphenyl)) attached via a methylene bridge.

- The bulky substituent may hinder steric access in catalytic or binding applications .

Pyrazole Substituent Variations

N-{(E)-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methoxyaniline

- Molecular Formula : C₂₃H₁₉FN₂O.

- Key Differences :

- A 4-fluorophenyl group at pyrazole position 3 and a phenyl group at position 1.

- The pyrazole is connected via a methyleneimine (CH=N) group instead of a methoxy bridge.

- The fluorophenyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Directly Attached Heterocycles

3-Chloro-4-(3-methyl-1H-pyrazol-1-yl)aniline

- Molecular Formula : C₁₀H₁₀ClN₃.

- Key Differences :

- Pyrazole is directly attached to the benzene ring without a methoxy spacer.

- Chlorine replaces the methoxy group at position 4.

- The absence of an ether oxygen eliminates hydrogen-bonding opportunities .

Heterocyclic and Ether-Linked Analogs

Oxygen-Containing Heterocycles

3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline

- Molecular Formula: C₁₃H₁₆FNO₂.

- Key Differences :

- Pyrazole is replaced with a tetrahydropyran ring.

- Implications: The oxygen-rich tetrahydropyran enhances hydrophilicity.

Research Implications

- Pharmacological Potential: The target compound’s pyrazole-methoxy group balances lipophilicity and hydrogen-bonding capacity, making it suitable for central nervous system (CNS) drug candidates. In contrast, bulkier analogs (e.g., ) may face bioavailability challenges .

- Synthetic Flexibility : The methoxy bridge allows modular synthesis, enabling the introduction of diverse heterocycles. Directly attached pyrazoles () offer fewer opportunities for structural diversification .

- Solubility vs. Permeability : Oxygen-containing heterocycles () improve solubility but may reduce blood-brain barrier penetration compared to nitrogen-rich pyrazoles .

Biological Activity

3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline (CAS No. 1006960-98-0) is an organic compound characterized by a fluorine atom, a methoxy group linked to a pyrazole ring, and an aniline moiety. Its unique chemical structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological systems.

- Molecular Formula : C₁₁H₁₂FN₃O

- Molecular Weight : 221.23 g/mol

- Structure : The compound features a fluorinated benzene ring, a methoxy group, and a pyrazole derivative, which contribute to its biological activity.

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The sulfonyl chloride group in related compounds has shown reactivity with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property makes it a valuable tool in enzyme mechanism studies and drug development.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antimicrobial Activity : Similar pyrazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effective inhibition against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | MIC (mg/mL) | Target Organisms |

|---|---|---|---|

| Compound A | Antibacterial | 0.0039 | S. aureus |

| Compound B | Antifungal | 0.025 | E. coli |

| 3-Fluoro... | TBD | TBD | TBD |

Case Studies and Research Findings

Recent studies have explored the potential of pyrazole derivatives in cancer therapy. For example, compounds structurally related to this compound have been tested for cytotoxicity against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|---|

| Compound C | MCF7 | 3.79 | Significant growth inhibition |

| Compound D | Hep-2 | 3.25 | High cytotoxic potential |

| 3-Fluoro... | NCI-H460 | TBD | TBD |

Applications in Medicinal Chemistry

The compound's derivatives are being investigated for their roles in drug design, particularly for anti-inflammatory and anticancer therapies. The incorporation of polar functionalities has been shown to enhance aqueous solubility and metabolic stability without compromising biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.